molecular formula C14H10FNO2S B11843136 5-Fluoro-2-(phenylsulfonyl)-1H-indole

5-Fluoro-2-(phenylsulfonyl)-1H-indole

Cat. No.: B11843136
M. Wt: 275.30 g/mol
InChI Key: NNQKBTXEXZASNB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(phenylsulfonyl)-1H-indole typically involves the introduction of a fluorine atom and a phenylsulfonyl group into the indole core. One common method is the electrophilic aromatic substitution reaction, where the indole is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and product purity. Continuous-flow reactors can provide enhanced mass and heat transfer rates, leading to higher efficiency and safety compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(phenylsulfonyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivatives with reduced functional groups.

Scientific Research Applications

5-Fluoro-2-(phenylsulfonyl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its overall biological activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(phenylsulfonyl)-1H-indole is unique due to the combination of the fluorine atom and the phenylsulfonyl group, which can significantly enhance its chemical stability and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-fluoro-1H-indole

InChI

InChI=1S/C14H10FNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H

InChI Key

NNQKBTXEXZASNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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